molecular formula C20H22Cl2N4O2 B1219374 2,4-Diamino-5-(3-(4-(4-chlorophenyl)phenoxy)propoxy)-6-methylpyrimidine monohydrochloride CAS No. 83402-97-5

2,4-Diamino-5-(3-(4-(4-chlorophenyl)phenoxy)propoxy)-6-methylpyrimidine monohydrochloride

Cat. No. B1219374
M. Wt: 421.3 g/mol
InChI Key: RUMUFGOFNCESLK-UHFFFAOYSA-N
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Patent
US04374136

Procedure details

2,4-Diamino-5-hydroxy-6-methylpyrimidine dihydrogen sulphate (137.5 g) was added to a stirred solution of sodium methoxide [prepared by dissolving sodium (39.8 g) in anhydrous methanol (2350 ml)]. The stirred mixture was heated at reflux for 30 minutes and then for a further 150 minutes during the gradual addition of a solution of 3-[4-(4-chlorophenyl)-phenoxy]propyl bromide (188 g) in anhydrous tetrahydrofuran (940 ml) and then the mixture was stirred and heated at reflux for a further 18 hours. Part of the solvent (approximately 2400 ml) was removed by distillation at atmospheric pressure and the remaining mixture was diluted with water (3000 ml). The resulting suspension was cooled to 40° C., and the solid was filtered off, washed well with water and dried at 85° C. The solid was then dissolved in hot dimethylformamide (1000 ml) and the resulting solution was filtered through diatomaceous earth and treated, successively, with concentrated hydrochloric acid (50 ml) and acetone (2000 ml). The resulting suspension was cooled to 10° C. and filtered, and the solid was washed well with acetone to give 2,4-diamino-5-[3-{4-(4-chlorophenyl)phenoxy}propoxy]-6-methylpyrimidine monohydrochloride (178 g), m.p. 263°-265° C. (with slight decomposition).
Name
2,4-Diamino-5-hydroxy-6-methylpyrimidine dihydrogen sulphate
Quantity
137.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2350 mL
Type
reactant
Reaction Step One
Name
3-[4-(4-chlorophenyl)-phenoxy]propyl bromide
Quantity
188 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([OH:14])=[C:9]([CH3:15])[N:8]=1.C[O-].[Na+].[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[CH:36]=[CH:35][C:29]([O:30][CH2:31][CH2:32][CH2:33]Br)=[CH:28][CH:27]=2)=[CH:22][CH:21]=1>O1CCCC1>[ClH:19].[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([O:14][CH2:33][CH2:32][CH2:31][O:30][C:29]2[CH:35]=[CH:36][C:26]([C:23]3[CH:22]=[CH:21][C:20]([Cl:19])=[CH:25][CH:24]=3)=[CH:27][CH:28]=2)=[C:9]([CH3:15])[N:8]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
2,4-Diamino-5-hydroxy-6-methylpyrimidine dihydrogen sulphate
Quantity
137.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)O)C
Name
sodium methoxide
Quantity
2350 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
3-[4-(4-chlorophenyl)-phenoxy]propyl bromide
Quantity
188 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(OCCCBr)C=C1
Name
Quantity
940 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Part of the solvent (approximately 2400 ml) was removed by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
the remaining mixture was diluted with water (3000 ml)
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried at 85° C
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in hot dimethylformamide (1000 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed well with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=NC(=C(C(=N1)N)OCCCOC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: CALCULATEDPERCENTYIELD 146.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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